(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(2,4-DICHLOROPHENYL)-2-PROPEN-1-ONE
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Overview
Description
(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(2,4-DICHLOROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of bromine, chlorine, and furan rings, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(2,4-DICHLOROPHENYL)-2-PROPEN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-2-chlorophenol with 2,4-dichlorobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 5-(chloromethyl)-2-furaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as Ru/Al2O3 in toluene, can enhance the reaction rate and selectivity. Reaction conditions, including temperature, solvent, and catalyst loading, are optimized to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(2,4-DICHLOROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(2,4-DICHLOROPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(2,4-DICHLOROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Steviol Glycoside: A natural compound responsible for the sweet taste of Stevia leaves.
Uniqueness
What sets (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(2,4-DICHLOROPHENYL)-2-PROPEN-1-ONE apart is its unique combination of bromine, chlorine, and furan rings
Properties
IUPAC Name |
(E)-3-[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrCl3O3/c21-12-1-8-20(18(24)9-12)26-11-15-4-3-14(27-15)5-7-19(25)16-6-2-13(22)10-17(16)23/h1-10H,11H2/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAOORWIRCVDNN-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)/C=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrCl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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